3-(5-Bromopyrimidin-2-yl)propanamide
Description
3-(5-Bromopyrimidin-2-yl)propanamide is a brominated pyrimidine derivative characterized by a propanamide side chain attached to the 2-position of a 5-bromopyrimidine ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C7H8BrN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12) |
InChI Key |
WLVPESOLPFPSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCC(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrimidin-2-yl)propanamide typically involves the bromination of pyrimidine derivatives followed by amide formation. One common method involves the reaction of 5-bromopyrimidine with propanoyl chloride in the presence of a base such as triethylamine to form the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyrimidin-2-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-(5-Bromopyrimidin-2-yl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent and Heterocyclic Core Variations
Pyrimidine vs. Pyridine Derivatives
- 5-Bromopyridin-3-ylamine (): This pyridine derivative lacks the propanamide chain and the second nitrogen in the heterocyclic ring. Pyrimidines (two nitrogen atoms) exhibit stronger dipole moments and π-π stacking capabilities compared to pyridines, influencing solubility and binding affinity in biological systems.
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (): A pyridine-based ester with a fluorine substituent. Fluorine’s electron-withdrawing effects contrast with bromine’s bulkier, polarizable nature, altering reactivity and metabolic stability.
Bromine vs. Other Functional Groups
- Z2194302854 (): 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide replaces bromine with an isopropyl-oxadiazole group. Oxadiazoles improve metabolic stability but reduce electrophilic reactivity compared to bromine. The compound was synthesized in 47% yield via method 1, highlighting the efficiency of coupling pyrimidine amines with activated acids.
Amide Group Modifications
- 3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (): Features a propargyl amide group instead of a pyrimidine ring. The propargyl moiety introduces rigidity and alkyne reactivity, which are absent in 3-(5-Bromopyrimidin-2-yl)propanamide. Chemoenzymatic synthesis routes for such compounds emphasize mild conditions but may limit scalability.
- 2-(5-Bromopyrimidin-2-yl)ethylamine hydrochloride (): Shares the 5-bromopyrimidine core but replaces the propanamide with an ethylamine group.
Data Table: Key Properties of Selected Analogues
Research Implications
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